Cas no 877130-28-4 (Filibuvir)

Filibuvir structure
Filibuvir structure
Product Name:Filibuvir
Numéro CAS:877130-28-4
Le MF:C29H37N5O3
Mégawatts:503.635786771774
CID:69223
PubChem ID:54708673
Update Time:2024-10-26

Filibuvir Propriétés chimiques et physiques

Nom et identifiant

    • (R)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
    • (2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
    • 2H-PYRAN-2-ONE, 6-CYCLOPENTYL-6-[2-(2,6-DIETHYL-4-PYRIDINYL)ETHYL]-3-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL...
    • Filibuvir
    • (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydro-2H-pyran-2-one
    • 198J479Y2L
    • Filibuvir [USAN:INN]
    • 3frz
    • 6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)methyl)-4-h
    • (6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one (ACI)
    • PF 00868554
    • Filibuvir (USAN/INN)
    • AKOS030532566
    • CS-0002461
    • (6R)-6-CYCLOPENTYL-6-(2-(2,6-DIETHYLPYRIDIN-4-YL)ETHYL)-3-((5,7-DIMETHYL(1,2,4)TRIAZOLO(1,5- A)PYRIMIDIN-2-YL)METHYL)-4-HYDROXY-5,6-DIHYDRO-2H-PYRAN-2-ONE
    • HY-10118
    • G13864
    • DB-322080
    • SCHEMBL1464441
    • DTXSID601007768
    • FILIBUVIR [INN]
    • 6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one
    • CHEBI:177773
    • (6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
    • PF00868554
    • Q24975766
    • 877130-28-4
    • DB11878
    • UNII-198J479Y2L
    • D09616
    • FILIBUVIR [WHO-DD]
    • 2H-Pyran-2-one, 6-cyclopentyl-6-(2-(2,6-diethyl-4-pyridinyl)ethyl)-3-((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)methyl)-5,6-dihydro-4-hydroxy-, (6R)-
    • MS-29356
    • FILIBUVIR [USAN]
    • NS00073286
    • PF-00868554
    • NCGC00485400-01
    • Piscine à noyau: 1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
    • La clé Inchi: SLVAPEZTBDBAPI-GDLZYMKVSA-N
    • Sourire: C([C@]1(OC(=O)C(CC2N=C3N=C(C=C(N3N=2)C)C)=C(O)C1)C1CCCC1)CC1C=C(CC)N=C(CC)C=1

Propriétés calculées

  • Qualité précise: 503.28964006 g/mol
  • Masse isotopique unique: 503.28964006 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 8
  • Complexité: 833
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.6
  • Surface topologique des pôles: 103
  • Poids moléculaire: 503.6

Propriétés expérimentales

  • Dense: 1.29
  • Solubilité: DMSO: soluble10mg/mL, clear

Filibuvir Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Conditions de stockage:room temp

Filibuvir PrixPlus >>

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TRC
R272740-1mg
(6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
877130-28-4
1mg
$ 180.00 2022-06-03
TRC
R272740-2.5mg
(6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
877130-28-4
2.5mg
$ 265.00 2022-06-03

Filibuvir Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hantzsch ester Solvents: Acetic acid ,  Methanol ,  Tetrahydrofuran ;  6 h, 40 °C
Référence
Synthesis of Filibuvir. Part III. Development of a Process for the Reductive Coupling of an Aldehyde and a β-Keto-lactone
Ide, Nathan D.; et al, Organic Process Research & Development, 2014, 18(1), 45-56

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Référence
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Acetic acid
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Référence
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Méthode de production 4

Conditions de réaction
1.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
2.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
2.2 Reagents: Potassium carbonate Solvents: Methanol
3.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
3.2 Reagents: Water ;  30 min, 0 °C
Référence
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Méthode de production 5

Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
2.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
3.2 Reagents: Potassium carbonate Solvents: Methanol
4.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
4.2 Reagents: Water ;  30 min, 0 °C
Référence
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Méthode de production 6

Conditions de réaction
1.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Water ;  30 min, 0 °C
Référence
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Méthode de production 7

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
1.2 Reagents: Potassium carbonate Solvents: Methanol
2.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
2.2 Reagents: Water ;  30 min, 0 °C
Référence
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Méthode de production 8

Conditions de réaction
1.1 Reagents: Methanesulfonic acid ,  Propylphosphonic anhydride Solvents: Toluene
2.1 Catalysts: Piperidine Solvents: Acetic acid
2.2 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Référence
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Méthode de production 9

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole
2.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
3.2 Reagents: Potassium carbonate Solvents: Methanol
4.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
4.2 Reagents: Water ;  30 min, 0 °C
Référence
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Méthode de production 10

Conditions de réaction
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  120 °C
2.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
3.2 Reagents: Potassium carbonate Solvents: Methanol
4.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
4.2 Reagents: Water ;  30 min, 0 °C
Référence
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Méthode de production 11

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
1.2 -
2.1 Reagents: Methanesulfonic acid ,  Propylphosphonic anhydride Solvents: Toluene
3.1 Catalysts: Piperidine Solvents: Acetic acid
3.2 Reagents: Hydrogen Catalysts: Palladium
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Référence
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Filibuvir Raw materials

Filibuvir Preparation Products

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